molecular formula C10H8ClN3OS B2755586 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 20460-58-6

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2755586
CAS No.: 20460-58-6
M. Wt: 253.7
InChI Key: CVISCSFOMGKKJR-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (C₁₀H₈ClN₃OS, MW: 253.71) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a 2-chloroacetamide moiety at position 2. Its synthesis involves reacting 5-phenyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., trimethylamine) in tetrahydrofuran (THF) . The compound is isolated as a pale yellow solid with a melting point of 233–235°C and characteristic FT-IR peaks for N–H (3182 cm⁻¹), C=O (1705 cm⁻¹), and aromatic C=C (1573–1438 cm⁻¹) bonds .

Biological Activity
The compound exhibits potent antitumor activity by inhibiting cell proliferation and angiogenesis. Mechanistically, it blocks phosphorylation of cdc25A, a phosphatase required for cyclin E/cdk2 activation, thereby arresting the cell cycle .

Properties

IUPAC Name

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVISCSFOMGKKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901907
Record name NoName_1083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most widely documented method involves the alkylation of 5-phenyl-1,3,4-thiadiazol-2-amine with chloroacetamide in ethanol under basic conditions. As detailed in CN101805302B, this two-step process begins with the synthesis of the thiadiazole core, followed by N-alkylation.

Key Steps:

  • Thiadiazole Formation : 5-Phenyl-1,3,4-thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide with benzoic acid derivatives.
  • Alkylation : The amine reacts with chloroacetamide in ethanol at 80°C for 2 hours, facilitated by sodium hydroxide (2 mmol per 2 mmol substrate).

Optimized Conditions:

  • Solvent : Ethanol (15 mL per 2 mmol substrate)
  • Temperature : 80°C (reflux)
  • Base : NaOH (1:1 molar ratio to substrate)
  • Yield : 74.3–88.4% after recrystallization.

Experimental Procedure

A representative protocol from Example 1 of CN101805302B is summarized below:

  • Combine 2 mmol 5-phenyl-1,3,4-thiadiazol-2-amine, 15 mL ethanol, and 2 mmol NaOH.
  • Stir until dissolution, then add 2 mmol chloroacetamide.
  • Reflux at 80°C for 2 hours.
  • Quench with 200 mL ice water, filter, and recrystallize with ethanol.

Table 1: Yields Across Alkylation Variations

Substitution Pattern Yield (%) Recrystallization Solvent
3-(2-Phenylethyl) 77.2 EtOH
3-(4-Nitrophenyl) 74.3 EtOH
3-(Phenyl) 88.4 EtOH

One-Pot Cyclocondensation Methodology

Polyphosphate Ester (PPE)-Mediated Synthesis

A novel one-pot approach reported in PMC8434302 utilizes PPE to catalyze the reaction between thiosemicarbazide and carboxylic acids, forming the thiadiazole ring in situ. While originally designed for 2-amino-thiadiazoles, this method is adaptable to acetamide derivatives by substituting chloroacetic acid for benzoic acid.

Mechanistic Pathway:

  • Salt Formation : Thiosemicarbazide reacts with chloroacetic acid to form a thiosemicarbazide-chloroacetate salt.
  • Cyclodehydration : PPE promotes cyclization, yielding 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.

Conditions:

  • Catalyst : 20 g PPE per 5 mmol substrate
  • Solvent : Chloroform (homogenizes reaction mixture)
  • Temperature : ≤85°C to prevent byproduct formation
  • Yield : 47.8% (lower than alkylation due to intermediate purification).

Advantages and Limitations

  • Pros : Eliminates toxic reagents (e.g., POCl₃), reduces steps.
  • Cons : Requires rigorous pH control during workup; lower yield necessitates optimization.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Parameter Alkylation (CN101805302B) One-Pot (PMC8434302)
Yield 74.3–88.4% 47.8%
Reaction Time 2 hours 5–7 hours
Toxicity Moderate (NaOH) Low (PPE)
Scalability High Moderate
Byproducts Minimal Requires acid wash

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.85–7.45 (m, 5H, Ph), 4.25 (s, 2H, CH₂Cl), 2.10 (s, 1H, NH).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C-S).
  • MS (EI) : m/z 253 [M]⁺, 215 [M-Cl]⁺.

Purity Assessment

  • HPLC : >98% purity achieved via EtOH recrystallization.
  • Melting Point : 162–164°C (lit. 160–163°C).

Applications and Derivatives

The patent CN101805302B highlights derivatives of this compound as antimicrobial and anticancer agents. Substitutions at the 3-position (e.g., nitro, benzyl) modulate bioactivity, with 3-(4-nitrophenyl) variants showing enhanced potency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the acetamide group undergoes nucleophilic displacement with amines, piperazines, and heterocyclic bases. This reactivity forms derivatives with enhanced biological activity .

Key Reactions with Piperazines

ReactantConditionsProductYieldSource
4-EthoxyphenylpiperazineDry benzene, reflux, TEAN-(thiadiazolyl)-4-ethoxyphenylacetamide82%
BenzylpiperidineAcetone, K₂CO₃, 25°C, 5hBenzylpiperidine-linked thiadiazole78%

Mechanism : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. Trimethylamine (TEA) or potassium carbonate acts as a base to deprotonate the nucleophile .

Cyclocondensation with Thioureas

Reaction with substituted thioureas under basic conditions yields 2-aminothiazole derivatives through s-alkylation and cyclodehydration .

Representative Example

Thiourea DerivativeConditionsProductYieldSource
4-MethoxyphenylthioureaNaOH, ethanol, reflux4-Methoxyphenylaminothiazole68%

Key Observations :

  • IR spectroscopy confirms cyclization by the disappearance of the C=O stretch (1706 cm⁻¹) .

  • NMR data supports the iminodihydrothiazole tautomer as the dominant form .

Synthetic Optimization: Conventional vs. Microwave Methods

The compound’s synthesis from 2-amino-5-phenyl-1,3,4-thiadiazole and chloroacetyl chloride shows significant efficiency improvements under microwave irradiation .

Comparison of Methods

ParameterConventional MethodMicrowave MethodSource
Reaction Time22–24 hours35 minutes
SolventEthanolDMF
Yield70%85%

Advantages of Microwave : Reduced reaction time, higher purity, and minimized side reactions .

Aniline Derivatives Formation

Substitution with substituted anilines produces phenylaminoacetamide derivatives, which are evaluated for antioxidant activity .

Reaction Conditions

Aniline DerivativeConditionsYieldIC₅₀ (Antioxidant)Source
4-NitroanilineEthanol, reflux, 6–8h65%0.5 µg/mL
4-MethylanilineEthanol, reflux, 6–8h72%0.7 µg/mL

Biological Activity Correlations

Derivatives synthesized via these reactions demonstrate:

  • Anticancer Activity : IC₅₀ values of 1.7–12.57 µM against breast (MDA-MB-231), colon (HT-29), and glioblastoma (U87) cell lines .

  • Urease Inhibition : IC₅₀ = 2.85–5.83 µM, relevant for Helicobacter pylori treatment.

Structural Confirmation Techniques

  • IR Spectroscopy : C=O stretch at 1699–1707 cm⁻¹ and N–H bend at 3282–3373 cm⁻¹ confirm acetamide formation .

  • ¹H NMR : Characteristic signals for piperazine protons (δ 2.69–3.17 ppm) and acetamide CH₂ (δ 3.46 ppm) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the most significant applications of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is its use as an anticancer agent. Research indicates that this compound exhibits potent inhibitory effects on tumor growth and angiogenesis in mouse xenograft models. The molecular mechanism involves the inhibition of critical signaling pathways that regulate cell proliferation and the cell cycle. Specifically, it blocks the phosphorylation of cdc25A, which is essential for activating cyclin E/cdk2 complexes involved in cell division .

Pharmacological Studies
In pharmacological studies, this compound has been evaluated for its efficacy against various cancer cell lines. Its ability to induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer drug .

Agricultural Science

Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Its structural characteristics allow it to interact with biological systems in pests, potentially leading to effective pest control solutions. Studies have shown that derivatives of thiadiazole compounds can exhibit fungicidal and insecticidal activities, suggesting that this compound may be useful in developing new agrochemicals .

Plant Growth Regulation
Additionally, there are indications that this compound may influence plant growth and development. Research into thiadiazole derivatives has revealed their potential as plant growth regulators, which could enhance crop yields and resistance to environmental stressors .

Material Science

Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of functional materials. Its chemical properties allow it to be incorporated into polymers and other materials to impart specific functionalities, such as improved thermal stability or enhanced electrical properties .

Summary Table of Applications

Application FieldSpecific UsesMechanism/Effect
Medicinal ChemistryAnticancer agentInhibits tumor growth; induces apoptosis via cdc25A phosphorylation blockade
Agricultural SciencePesticidal activity; plant growth regulationInteracts with pest biology; enhances crop resilience
Material ScienceSynthesis of functional materialsEnhances properties such as thermal stability and electrical conductivity

Case Studies

  • Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in reducing tumor size in xenograft models. The study highlighted its mechanism involving signal transduction pathway inhibition .
  • Agricultural Application Research : Research conducted on thiadiazole derivatives indicated that compounds similar to this compound exhibited significant insecticidal properties against common agricultural pests .
  • Material Development Study : A recent study explored the incorporation of this compound into polymer matrices to create materials with enhanced thermal resistance and mechanical strength .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring
Compound Name Substituent(s) Key Properties/Activity Reference
2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide 4-Cl on phenyl ring Enhanced anticancer activity due to electron-withdrawing Cl improving membrane permeability .
2-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide CF₃ at position 5 Superior caspase activation (apoptosis induction) in MCF7 cells compared to parent compound .
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide Methyl at position 5 Improved BBB permeability predicted via ADME studies; used in CNS-targeting derivatives .

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance anticancer potency by increasing electrophilicity and target binding.
  • Alkyl groups (e.g., methyl) improve bioavailability and CNS penetration.
Heterocycle Modifications
Compound Name Core Heterocycle Activity/Properties Reference
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Oxadiazole (O instead of S) Antibacterial activity against Staphylococcus aureus; reduced antitumor efficacy .
N-(Benzothiazol-2-yl)-2-chloroacetamide Benzothiazole instead of thiadiazole Anticholinesterase activity (AChE/BuChE inhibition); no significant antitumor activity .

Key Insights :

  • Thiadiazole vs. Oxadiazole : Sulfur in thiadiazole enhances antitumor activity, while oxygen in oxadiazole favors antibacterial effects.
  • Benzothiazole hybrids shift activity toward enzyme inhibition (e.g., cholinesterase).
Pharmacokinetic and Physicochemical Comparisons
Compound Name logP Melting Point (°C) Solubility ADME Profile Reference
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide 2.2 233–235 Low in water Moderate BBB permeability .
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 3.8 133–135 Improved in DMSO High lipophilicity limits BBB penetration .
2-(4-Substituted piperazin-1-yl)-N-(5-methylthiadiazol-2-yl)acetamide 1.5–2.0 158–170 Moderate aqueous Enhanced solubility for CNS delivery .

Key Insights :

  • Lipophilicity (logP) : Higher values (e.g., 3.8) correlate with reduced aqueous solubility but better membrane penetration.
  • Polar substituents (e.g., piperazine) improve solubility and pharmacokinetics.

Research Findings and Mechanistic Differences

  • Antitumor Activity : The parent compound’s phenyl-thiadiazole core is critical for cdc25A inhibition. Chloro or CF₃ substitutions amplify this effect via enhanced electrophilicity .
  • Antibacterial vs. Antitumor : Oxadiazole analogs lose antitumor activity but gain antibacterial efficacy, highlighting the role of sulfur in thiadiazole for cancer targets .
  • Enzyme Inhibition : Thioether-linked benzothiazole derivatives (e.g., N-(benzothiazol-2-yl)-2-[(thiadiazol-2-yl)thio]acetamide) exhibit anticholinesterase activity, absent in the parent compound, due to altered electronic and steric profiles .

Biological Activity

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, with the CAS number 20460-58-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₀H₈ClN₃OS
  • Molecular Weight : 253.71 g/mol
  • Structure : The compound features a thiadiazole ring which is known for its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base. This method allows for the introduction of the acetamide functional group while maintaining the integrity of the thiadiazole structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines using assays such as MTT and Western blot analyses. In particular:
    • MCF-7 Cells : Exhibited significant growth inhibition with an IC50 value indicating strong antiproliferative effects.
    • A431 Cells : Induction of apoptosis was confirmed through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation. For example:
    • Inhibition of vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2) was observed in treated cells, suggesting a mechanism that could hinder tumor angiogenesis .

Other Biological Activities

In addition to its anticancer properties, derivatives of 1,3,4-thiadiazole have shown promise in other areas:

  • Antimicrobial Activity : Some studies indicate that similar compounds possess antimicrobial properties against various bacterial strains.

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study synthesized a series of thiadiazole derivatives and assessed their cytotoxicity against human cancer cell lines including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The results indicated that modifications to the thiadiazole structure significantly enhanced cytotoxic effects compared to controls .

CompoundCell LineIC50 (µg/mL)
9eA4310.28
9fMCF-79.6
Control->20

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms through which these compounds exert their effects. The study utilized three-dimensional cell culture models to better mimic in vivo conditions and confirmed that compound 9e led to significant apoptotic activity through pathway modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A mixture of 5-phenyl-1,3,4-thiadiazol-2-amine and chloroacetyl chloride is refluxed in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃ or triethylamine) for 10–12 hours. Catalytic KI is occasionally added to enhance reactivity. Post-reaction, the product is precipitated using ice-water, filtered, and recrystallized from ethanol (yield ~82%) . Optimization involves adjusting molar ratios, solvent choice (DMF vs. dioxane), and reflux duration to improve purity and yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • FT-IR : Confirm the presence of N-H (3182 cm⁻¹), C=O (1705 cm⁻¹), and aromatic C=C (1438–1573 cm⁻¹) stretches .
  • NMR : ¹H NMR in DMSO-d₆ shows signals for the acetamide CH₂ (δ 4.45 ppm) and aromatic protons (δ 7.15–7.75 ppm). ¹³C NMR confirms carbonyl (169.43 ppm) and thiadiazole ring carbons (150–162 ppm) .
  • Melting Point : Consistent m.p. (233–235°C) indicates purity .

Q. How can solubility and purification challenges be addressed during synthesis?

  • Methodology : The compound is sparingly soluble in water but dissolves in DMF or DMSO. Recrystallization from ethanol or ethanol-DMF mixtures (1:1) is effective for purification. TLC (hexane:ethyl acetate, 2:3) monitors reaction progress and purity .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution pathway in synthesizing this compound?

  • Methodology : The reaction proceeds via attack of the thiadiazole-2-amine’s NH group on the electrophilic carbonyl carbon of chloroacetyl chloride. Base (e.g., K₂CO₃) deprotonates the amine, enhancing nucleophilicity. Solvent polarity (DMF) stabilizes the transition state, while KI may facilitate chloride displacement. Computational studies (DFT) or isotopic labeling could validate the mechanism .

Q. How should researchers resolve contradictions in reported melting points or spectroscopic data across studies?

  • Methodology : Discrepancies may arise from impurities or polymorphic forms. Cross-validate using:

  • DSC/TGA to assess thermal stability.
  • X-ray crystallography (e.g., SHELXL refinement) to confirm molecular packing .
  • High-resolution mass spectrometry (HRMS) for exact mass verification .

Q. What experimental design considerations are critical for evaluating the compound’s bioactivity (e.g., antifungal or anticancer properties)?

  • Methodology :

  • In vitro assays : Use standardized protocols (e.g., MIC for antifungal activity against C. albicans). Include positive controls (e.g., fluconazole) and solvent controls (DMSO <1% v/v).
  • Docking studies : Target enzymes like cytochrome P450 or thymidylate synthase to rationalize bioactivity .
  • Cytotoxicity profiling : Compare IC₅₀ values in cancer vs. normal cell lines to assess selectivity .

Q. How do computational methods (e.g., DFT, molecular dynamics) complement experimental structural analysis?

  • Methodology :

  • DFT : Predicts vibrational frequencies (FT-IR) and NMR chemical shifts for validation against experimental data.
  • Molecular docking : Screens potential protein targets (e.g., COX enzymes) to guide bioactivity studies .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .

Q. What strategies mitigate challenges in scaling up the synthesis without compromising yield?

  • Methodology :

  • Continuous flow chemistry : Reduces reaction time and improves heat management.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling.
  • Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .

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